Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)-
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Overview
Description
Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- is a chemical compound with the molecular formula C8H8BrFN2O This compound is known for its unique structure, which includes a bromine and fluorine atom attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- typically involves the reaction of 2-(4-bromo-2-fluorophenoxy)ethanamine with an appropriate amidine source. One common method is the reaction of the amine with an isocyanate or carbodiimide under controlled conditions to form the ethanimidamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine and fluorine atoms in the phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenoxy ring .
Scientific Research Applications
Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- can be compared with other similar compounds, such as:
2-(4-Fluorophenoxy)ethanimidamide hydrochloride: This compound lacks the bromine atom, which may affect its reactivity and binding properties.
2-(2-Chloro-4-fluorophenyl)ethanethioamide: The presence of a chlorine atom instead of bromine introduces different chemical properties and reactivity.
2-(2-Fluorophenoxy)ethanamine hydrochloride: This compound has an amine group instead of an amidine, leading to different biological and chemical behaviors.
The uniqueness of Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1152511-95-9 |
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Molecular Formula |
C8H8BrFN2O |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)ethanimidamide |
InChI |
InChI=1S/C8H8BrFN2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12) |
InChI Key |
CFJTXBRINSMLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCC(=N)N |
Origin of Product |
United States |
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